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molecular formula C11H8N4 B2995232 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 129303-82-8

1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No. B2995232
M. Wt: 196.213
InChI Key: PFELYOBDSJCMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09066946B2

Procedure details

A solution of 1H-[1,2,3]-triazolo-[4,5-C]-pyridine (200 mg, 1.7 mmol), iodobenzene (407 mg, 2.0 mmol), Cs2CO3, (1.08 g, 3.3 mmol), copper (I) oxide (17 mg, 0.12 mmol), 4,7-dimethoxy-[1,10]-phenanthroline (84 mg, 0.35 mmol), PEG 400 (0.3 ml) were combined in butyronitrile (3 ml) and heated to 110° C. overnight. The reaction was diluted with CHCl3, filtered through Celite© and then concentrated and purified on 16 g SiO2 with 0-3.5% NH3MeOH in CH2Cl2 to give 52 mg (16%) of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine. MS (ESI): mass calcd. for C11H8N4, 196.1. m/z found, 197.1 [M+H]+. 1H NMR δ (400 MHz, CDCl3) δ 9.58 (s, 1H), 8.66 (d, J=5.8 Hz, 1H), 7.83-7.75 (m, 2H), 7.72-7.62 (m, 3H), 7.62-7.52 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
1.08 g
Type
reactant
Reaction Step Three
Quantity
84 mg
Type
reactant
Reaction Step Four
[Compound]
Name
PEG 400
Quantity
0.3 mL
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
17 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[N:3]=[N:2]1.I[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([O-])([O-])=O.[Cs+].[Cs+].COC1C2C(=C3C(=CC=2)C(OC)=CC=N3)N=CC=1>C(#N)CCC.C(Cl)(Cl)Cl.[Cu-]=O>[C:11]1([N:1]2[C:9]3[CH:8]=[CH:7][N:6]=[CH:5][C:4]=3[N:3]=[N:2]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1N=NC=2C=NC=CC21
Step Two
Name
Quantity
407 mg
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
Cs2CO3
Quantity
1.08 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
84 mg
Type
reactant
Smiles
COC1=CC=NC2=C3N=CC=C(C3=CC=C12)OC
Step Five
Name
PEG 400
Quantity
0.3 mL
Type
reactant
Smiles
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C(CCC)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Eight
Name
Quantity
17 mg
Type
catalyst
Smiles
[Cu-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite©
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on 16 g SiO2 with 0-3.5% NH3MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=NC=2C=NC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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